![molecular formula C30H32N6O2 B1672978 2-amino-N-[(1R)-2-(1H-indol-3-yl)-1-[4-[(4-methoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]ethyl]acetamide CAS No. 925238-89-7](/img/structure/B1672978.png)
2-amino-N-[(1R)-2-(1H-indol-3-yl)-1-[4-[(4-methoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]ethyl]acetamide
Overview
Description
JMV 2959 is a synthetic compound known for its role as a growth hormone secretagogue receptor type 1a antagonist. This compound has been extensively studied for its potential therapeutic applications, particularly in the fields of neuroendocrinology and metabolic research. JMV 2959 is derived from the 1,2,4-triazole scaffold, which is a common structure used in the design of ghrelin receptor ligands .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JMV 2959 involves multiple steps, starting with the preparation of the 1,2,4-triazole core. The key steps include:
Formation of the 1,2,4-triazole ring: This is typically achieved through the reaction of hydrazine derivatives with carboxylic acid derivatives under acidic conditions.
Functionalization of the triazole ring: This involves the introduction of various substituents to the triazole ring to achieve the desired biological activity. Common reagents used in this step include alkyl halides and aryl halides.
Final coupling reactions: The final step involves coupling the functionalized triazole ring with other molecular fragments to form the complete JMV 2959 structure. .
Industrial Production Methods
Industrial production of JMV 2959 follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of reaction conditions: Ensuring high yield and purity by optimizing temperature, pressure, and reaction time.
Use of continuous flow reactors: To enhance reaction efficiency and scalability.
Purification processes: Utilizing techniques such as crystallization, chromatography, and recrystallization to achieve high-purity JMV 2959
Chemical Reactions Analysis
Types of Reactions
JMV 2959 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the triazole ring.
Substitution: Nucleophilic substitution reactions are common, where substituents on the triazole ring are replaced with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic or acidic conditions
Major Products
The major products formed from these reactions include various derivatives of JMV 2959 with modified functional groups, which can be used for further biological testing and optimization .
Scientific Research Applications
JMV 2959 has a wide range of scientific research applications, including:
Neuroendocrinology: It is used to study the role of ghrelin in regulating growth hormone release and appetite control.
Metabolic Research: JMV 2959 is used to investigate its effects on metabolic pathways, including glucose regulation and lipid metabolism.
Addiction Research: The compound has been studied for its potential to reduce addictive behaviors by modulating ghrelin receptor activity.
Epilepsy Research: JMV 2959 has been explored as a potential therapeutic agent for epilepsy due to its ability to modulate neuronal activity.
Mechanism of Action
JMV 2959 exerts its effects by antagonizing the growth hormone secretagogue receptor type 1a. This receptor is involved in the regulation of growth hormone release, appetite, and energy balance. By blocking this receptor, JMV 2959 can modulate various physiological processes, including:
Inhibition of growth hormone release: By blocking the receptor, JMV 2959 prevents the release of growth hormone, which has downstream effects on growth and metabolism.
Reduction of appetite: The compound can reduce food intake by inhibiting ghrelin signaling, which is known to stimulate appetite.
Modulation of addictive behaviors: JMV 2959 has been shown to reduce drug-seeking behavior in animal models by modulating the reward pathways associated with ghrelin signaling.
Comparison with Similar Compounds
Similar Compounds
JMV 1843: Another ghrelin receptor antagonist with similar properties but different molecular structure.
YIL 781: A biased ligand for the ghrelin receptor that selectively activates certain signaling pathways.
Hexarelin: A growth hormone secretagogue with different receptor binding properties.
Uniqueness of JMV 2959
JMV 2959 is unique due to its high specificity and potency as a ghrelin receptor antagonist. Unlike other similar compounds, JMV 2959 does not induce intracellular calcium mobilization, making it a valuable tool for studying ghrelin receptor signaling without affecting calcium-dependent pathways .
Biological Activity
The compound 2-amino-N-[(1R)-2-(1H-indol-3-yl)-1-[4-[(4-methoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]ethyl]acetamide is a complex organic molecule that belongs to the class of triazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure features an indole ring, a triazole moiety, and an acetamide group, which contribute to its biological properties. The presence of these functional groups is critical for its interaction with biological targets.
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds similar to This compound can inhibit the growth of various cancer cell lines.
Case Study: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated several triazole derivatives against human cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the micromolar range against breast and colon cancer cells, indicating potential for further development as anticancer agents .
Antimicrobial Activity
Triazoles are also noted for their antimicrobial properties. The compound has shown effectiveness against a range of bacterial strains and fungi.
Research Findings
In a comparative study, a series of triazole compounds were tested for their antibacterial activity. The results indicated that derivatives with methoxy groups exhibited enhanced activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics .
The proposed mechanism of action for triazole compounds involves the inhibition of key enzymes involved in cell division and metabolism in cancer cells. Specifically, they may interfere with DNA synthesis and repair processes.
Enzyme Inhibition Studies
Enzyme inhibition studies have revealed that This compound can inhibit enzymes such as topoisomerases and kinases, which are crucial for cancer cell proliferation .
Summary of Biological Activities
Properties
IUPAC Name |
2-amino-N-[(1R)-2-(1H-indol-3-yl)-1-[4-[(4-methoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]ethyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N6O2/c1-38-24-14-11-22(12-15-24)20-36-28(16-13-21-7-3-2-4-8-21)34-35-30(36)27(33-29(37)18-31)17-23-19-32-26-10-6-5-9-25(23)26/h2-12,14-15,19,27,32H,13,16-18,20,31H2,1H3,(H,33,37)/t27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSZELOMMMKWTM-HHHXNRCGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=NN=C2C(CC3=CNC4=CC=CC=C43)NC(=O)CN)CCC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2C(=NN=C2[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)CN)CCC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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